

# Potential applications of (2,6-Dimethylpyridin-3-yl)methanol in medicinal chemistry

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## Compound of Interest

Compound Name: (2,6-Dimethylpyridin-3-yl)methanol

Cat. No.: B1304146

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## Core Application 1: PIM-1 Kinase Inhibition in Oncology

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) that are key regulators of cell signaling pathways controlling cell cycle progression, survival, and apoptosis.[1] PIM-1 kinase, in particular, is overexpressed in various hematological and solid tumors, making it a significant target for anticancer drug development.[2] The dimethylpyridine scaffold has been successfully utilized to generate potent PIM-1 inhibitors.

## Data Presentation: Biological Activity of Dimethylpyridine Derivatives

Several studies have demonstrated the efficacy of compounds derived from a dimethylpyridine core against PIM-1 kinase and cancer cell lines. The data below summarizes the inhibitory concentrations (IC50) of representative compounds.

Compound ID	Target	IC50 (nM)	Cell Line	Cytotoxicity IC50 (μM)	Reference
Compound 12	PIM-1 Kinase	14.3	MCF-7 (Breast)	0.5	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
HepG2 (Liver)	5.27	<a href="#">[3]</a> <a href="#">[4]</a>			
Staurosporine (Control)	PIM-1 Kinase	16.7	-	-	<a href="#">[3]</a> <a href="#">[4]</a>
Compound 7a	PIM-1 Kinase	1180 (1.18 μM)	PC3 (Prostate)	2.11	<a href="#">[6]</a>
Compound 7c	PIM-1 Kinase	1380 (1.38 μM)	PC3 (Prostate)	2.56	<a href="#">[6]</a>
Compound 9	PIM-1 Kinase	4180 (4.18 μM)	HCT116 (Colon)	8.35	<a href="#">[6]</a>

## Experimental Protocols

The synthesis of potent PIM-1 inhibitors from a dimethylpyridine core often involves a multi-step process. The following is a representative protocol based on the synthesis of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide and its subsequent derivatization.[\[3\]](#)[\[5\]](#)

Protocol 1: Synthesis of 4,6-dimethyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile (Compound 2)

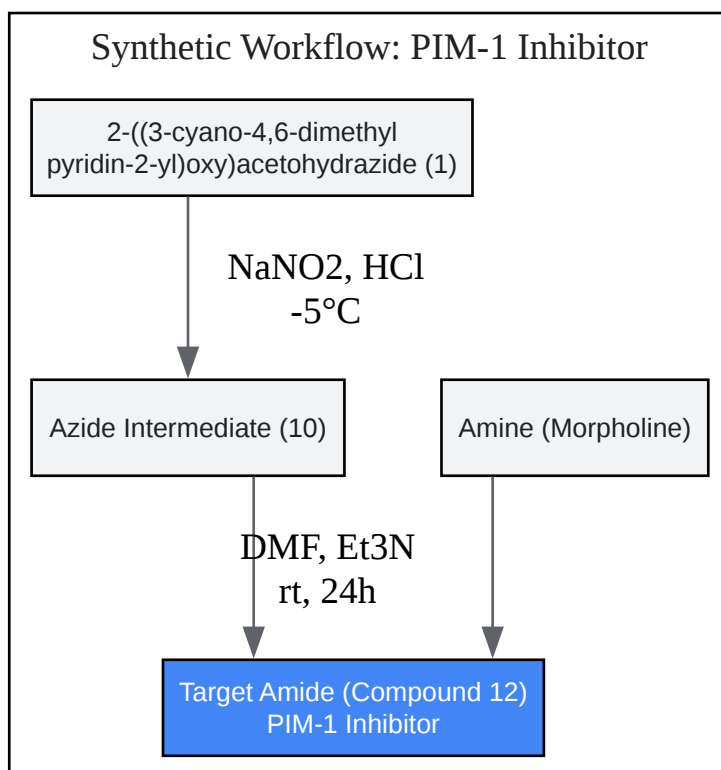
- Starting Material: 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1).
- Reagents: Carbon disulfide (CS<sub>2</sub>), potassium hydroxide (KOH), absolute ethanol.
- Procedure:
  - A mixture of hydrazide 1 (1 mmol), potassium hydroxide (1.5 mmol), and absolute ethanol (20 mL) is prepared in a round-bottom flask.
  - Carbon disulfide (1.5 mmol) is added to the mixture.

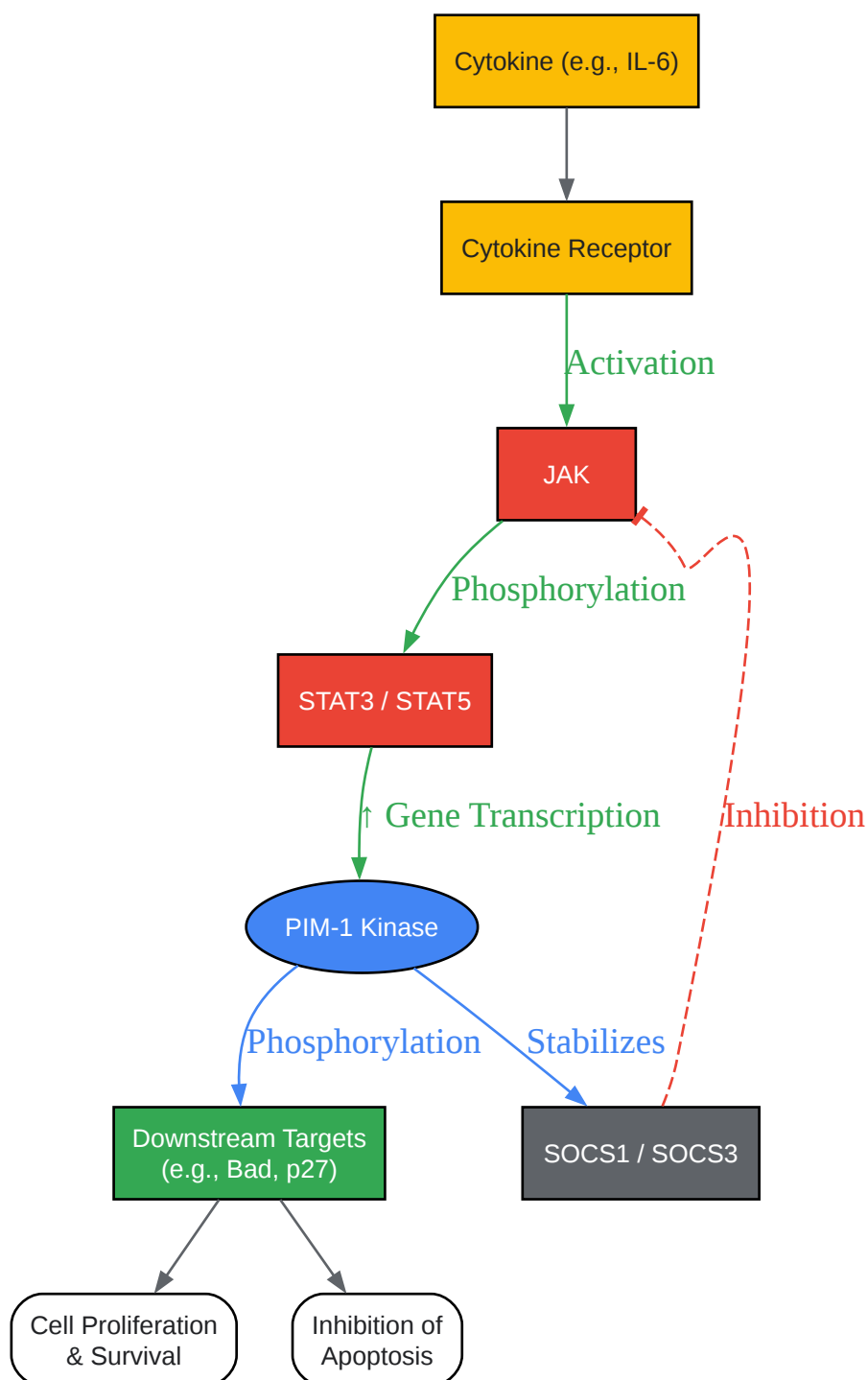
- The reaction mixture is heated under reflux for 8-10 hours, with progress monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
- The solution is acidified with dilute hydrochloric acid (HCl) to precipitate the product.
- The resulting solid is filtered, washed with water, and dried.
- The crude product is recrystallized from ethanol to yield the pure compound 2.

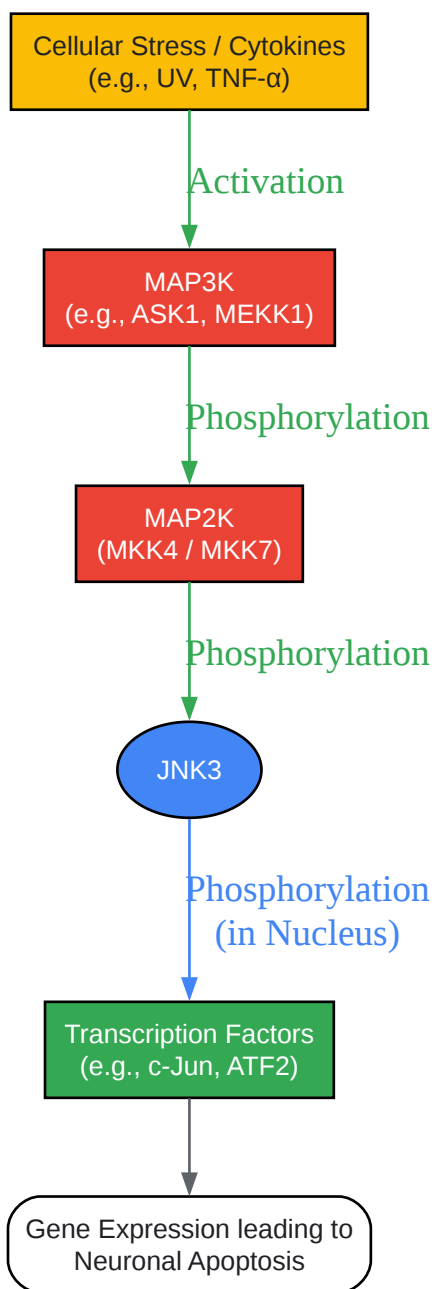
#### Protocol 2: Synthesis of Amide-Coupled Derivative (Compound 12)

- Starting Material: 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1).
- Reagents: Sodium nitrite ( $\text{NaNO}_2$ ), hydrochloric acid (HCl), morpholine, triethylamine ( $\text{Et}_3\text{N}$ ), dimethylformamide (DMF).
- Procedure:
  - Hydrazide 1 (1 mmol) is dissolved in a mixture of acetic acid and HCl at  $-5\text{ }^\circ\text{C}$ .
  - A solution of sodium nitrite (1.2 mmol) in water is added dropwise to produce the corresponding azide intermediate 10.
  - In a separate flask, morpholine (1 mmol) is dissolved in DMF.
  - The freshly prepared azide solution is added dropwise to the morpholine solution at  $-5\text{ }^\circ\text{C}$ , followed by the addition of triethylamine (2 mmol).
  - The reaction mixture is stirred at low temperature for 3 hours, then allowed to stir at room temperature for an additional 24 hours.
  - The mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and purified by recrystallization to yield compound 12.

## Visualization: Synthetic Workflow and Signaling Pathway







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